molecular formula C22H15FO5S B11401278 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate

Cat. No.: B11401278
M. Wt: 410.4 g/mol
InChI Key: MVTKAKUMDQZKOQ-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-ethoxybenzoate is a complex organic compound that features a benzoxathiol core with fluorophenyl and ethoxybenzoate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-ethoxybenzoate typically involves multi-step organic reactions. One common method includes the formation of the benzoxathiol core followed by the introduction of the fluorophenyl and ethoxybenzoate groups through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-ethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-4-fluoro-benzyloxy)-3-ethoxy-benzoic acid prop-2-ynyl ester
  • 4-(2-Chloro-4-fluoro-benzyloxy)-3-ethoxy-benzoic acid allyl ester

Uniqueness

Compared to similar compounds, 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-ethoxybenzoate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C22H15FO5S

Molecular Weight

410.4 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-ethoxybenzoate

InChI

InChI=1S/C22H15FO5S/c1-2-26-16-5-3-4-14(10-16)21(24)27-17-11-18(13-6-8-15(23)9-7-13)20-19(12-17)29-22(25)28-20/h3-12H,2H2,1H3

InChI Key

MVTKAKUMDQZKOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F

Origin of Product

United States

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